molecular formula C24H25NO5 B4048588 4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4048588
M. Wt: 407.5 g/mol
InChI Key: JVMHDDRNOGLYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H25NO5 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-methoxyphenyl)-7-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-2H-chromen-2-one is 407.17327290 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Compounds structurally similar to the query have been synthesized and evaluated for their antimicrobial activity. Such research typically involves creating novel derivatives and testing their efficacy against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mandala et al., 2013).

Molecular Docking and Modeling

  • Molecular Modeling for Drug Design : Research involving chromen-2-one derivatives often includes molecular docking studies to explore their interaction with biological targets, such as proteins or enzymes. This approach is crucial in drug discovery and design, aiming to identify compounds with specific biological activities (Okasha et al., 2022).

Synthesis of Novel Derivatives

  • Novel Compound Synthesis : The creation of new chromen-2-one derivatives, including those with specific substituents like methoxy, methyl, and piperidinyl groups, is a significant area of research. These studies often focus on developing new synthetic methodologies or improving existing ones for better yields and properties. The synthesized compounds are characterized and potentially evaluated for various biological activities (Velikorodov et al., 2014).

Anticancer Activity

  • Evaluation of Anticancer Properties : Some chromen-2-one derivatives have been tested for their anticancer activities against different cancer cell lines. These studies involve assessing the cytotoxic effects of the compounds and understanding their mechanisms of action, such as inducing apoptosis or cell cycle arrest in cancer cells (El-Agrody et al., 2020).

Anti-Inflammatory and Immunomodulatory Effects

  • Exploring Anti-Inflammatory and Immunomodulatory Effects : Research on chromen-2-one derivatives also extends to their potential anti-inflammatory and immunomodulatory effects. Such studies can lead to the discovery of new therapeutic agents for treating inflammatory diseases and modulating immune responses (Zimecki et al., 2009).

Properties

IUPAC Name

4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c1-16-9-11-25(12-10-16)23(26)15-29-19-7-8-20-21(14-24(27)30-22(20)13-19)17-3-5-18(28-2)6-4-17/h3-8,13-14,16H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMHDDRNOGLYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
4-(4-methoxyphenyl)-7-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.